1H-1,2,4-Triazole-1-ethanol

Übersicht

Beschreibung

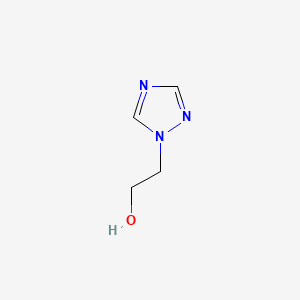

1H-1,2,4-Triazole-1-ethanol is a heterocyclic compound containing a triazole ring and an ethanol group. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

The synthesis of 1H-1,2,4-Triazole-1-ethanol can be achieved through several methods. One common approach involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Another method utilizes microwave irradiation to facilitate the reaction . Industrial production methods often involve high-pressure reaction conditions and the use of specific catalysts to optimize yield and purity .

Analyse Chemischer Reaktionen

1H-1,2,4-Triazole-1-ethanol undergoes various chemical reactions, including:

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of substituted triazole compounds.

Common reagents and conditions used in these reactions include sodium ethoxide in ethanol for regioselective alkylation and aqueous NaOH with methyl sulfate for mixed alkylation products . Major products formed from these reactions include various alkylated and oxidized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicide Development

1H-1,2,4-Triazole-1-ethanol has been extensively studied for its fungicidal properties. It is used as an active ingredient in various fungicides that target a wide range of fungal pathogens affecting crops. For instance, it has shown effectiveness against Fusarium species and Aspergillus fungi, which are notorious for causing diseases in agricultural products. Research indicates that compounds derived from 1H-1,2,4-triazole exhibit significant antifungal activity with lower toxicity compared to traditional fungicides .

Case Study: Efficacy Against Fungal Strains

A study examined the antifungal activity of 1H-1,2,4-triazole derivatives against multiple strains of fungi. The results demonstrated that certain derivatives exhibited higher efficacy than conventional fungicides like triadimefon. The Minimum Inhibitory Concentration (MIC) values ranged from 0.01 to 0.27 μmol/mL against various fungal strains .

| Compound Type | Target Fungi | MIC (μmol/mL) |

|---|---|---|

| Triazole Derivative | Gibberella nicotiancola | 0.0087–0.0309 |

| Triazole Derivative | Aspergillus flavus | 0.01–0.27 |

Medicinal Applications

Antimicrobial Activity

The pharmacological profile of 1H-1,2,4-triazole derivatives includes significant antimicrobial properties. These compounds have been synthesized to enhance their efficacy against various bacterial and fungal infections. In particular, triazole alcohols have been shown to possess potent antifungal activity against strains such as Candida albicans and Cryptococcus neoformans .

Case Study: Synthesis and Evaluation

A series of triazole alcohols were synthesized and evaluated for their antifungal activity. The results indicated that the incorporation of specific side chains significantly enhanced the antifungal potency compared to parent compounds .

Analytical Applications

Detection Methods

Due to its relevance in agricultural products and environmental samples, this compound is often analyzed using advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the accurate quantification of triazoles in complex matrices such as soil and crop samples.

Case Study: Method Validation

A validated analytical method utilizing LC-MS was developed for simultaneous determination of mycotoxins and fungicide residues in wheat grains treated with triazoles. This method complied with regulatory standards set by AOAC and ANVISA .

Environmental Implications

Pollution Concerns

The use of 1H-1,2,4-triazole-based fungicides raises concerns regarding environmental pollution. Studies have shown that residues from these compounds can persist in soil and water systems, potentially affecting microbial communities and leading to ecological imbalances .

Case Study: Environmental Impact Assessment

Research on the environmental impact of triazole fungicides revealed that while they are effective in controlling fungal pathogens, their presence in landfills can contribute to methane production under anaerobic conditions . This underscores the need for careful management and monitoring of triazole applications in agriculture.

Wirkmechanismus

The mechanism of action of 1H-1,2,4-Triazole-1-ethanol involves its interaction with various molecular targets and pathways. For instance, it can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes, by blocking the enzyme 14-α-demethylase . This disruption leads to the accumulation of toxic sterols and ultimately the death of the fungal cell . Additionally, the compound can bind to and inhibit other enzymes and receptors, contributing to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

1H-1,2,4-Triazole-1-ethanol can be compared with other triazole derivatives, such as:

1,2,3-Triazole: Another isomer of triazole, which also exhibits significant biological activities but differs in its nitrogen atom arrangement.

Fluconazole: A well-known antifungal drug that contains a triazole ring and is used to treat systemic fungal infections.

Voriconazole: Another antifungal agent with a triazole structure, known for its broad-spectrum activity.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a versatile compound for various applications .

Biologische Aktivität

1H-1,2,4-Triazole-1-ethanol is a compound that has garnered attention in various fields of research due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound based on recent studies and findings.

This compound is characterized by its five-membered heterocyclic structure. Its synthesis often involves the reaction of triazole derivatives with alcohols or other reagents. Recent studies have reported the synthesis of various 1H-1,2,4-triazole derivatives, showcasing modifications that enhance their biological activity. For instance, derivatives containing a ferrocenyl moiety have been synthesized and evaluated for their antifungal properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated several triazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives significantly inhibited bacterial growth, suggesting potential applications in treating bacterial infections .

Antifungal Activity

The antifungal activity of this compound has been highlighted in multiple studies. For example, new derivatives showed promising results against various fungal strains, indicating their potential as antifungal agents. The mechanism of action is believed to involve the inhibition of fungal cell wall synthesis .

Anti-inflammatory Effects

In vitro studies have shown that 1H-1,2,4-triazole derivatives can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Compounds tested demonstrated a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. The most notable compounds exhibited up to a 60% decrease in TNF-α production at higher concentrations . This suggests a potential role in managing inflammatory conditions.

Anticancer Activity

The anticancer potential of 1H-1,2,4-triazole derivatives has been explored against various cancer cell lines. For instance, one study reported moderate cytotoxic effects against MCF-7 (human breast carcinoma) and Hep G2 (human liver cancer) cells at specific concentrations . These findings indicate that modifications to the triazole structure can enhance anticancer activity.

Toxicological Profile

Despite the promising biological activities, the toxicological profile of this compound must be considered. Reports indicate potential mutagenicity and reproductive toxicity associated with certain derivatives. Comprehensive evaluations are necessary to establish safe usage levels for therapeutic applications .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c8-2-1-7-4-5-3-6-7/h3-4,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVALLQETQTQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186402 | |

| Record name | 1H-1,2,4-Triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3273-14-1 | |

| Record name | 1H-1,2,4-Triazole-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003273141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.